3-(1-Naphthyl)-D-alanine
Overview
Description
“3-(1-Naphthyl)-D-alanine” is a complex organic compound. It likely contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to an alanine, which is a simple non-polar amino acid .
Synthesis Analysis
While specific synthesis methods for “3-(1-Naphthyl)-D-alanine” are not available, similar compounds have been synthesized using various methods. For instance, 3-naphthyl pyrazole derivatives have been synthesized using hybrid scaffold techniques . Another study reported the green synthesis of 3-(1-naphthyl) coumarins using dual-frequency ultrasonication .
Molecular Structure Analysis
The molecular structure of “3-(1-Naphthyl)-D-alanine” would likely be complex due to the presence of the naphthyl group and the alanine amino acid. A similar compound, 3-(1-Naphthyl)propanal, has a molecular formula of C13H12O .
Scientific Research Applications
Synthesis of Cholecystokinin Analogues : 3-(1-Naphthyl)-D-alanine derivatives have been used in the synthesis of cholecystokinin analogues, showing full agonist behaviors with reduced potencies in rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).
Enzyme-Catalyzed Reactions for Unnatural Amino Acids : It has been used in deracemization processes, a crucial step in producing enantiomerically pure isomers of synthetic α-amino acids, essential for modern drug discovery (D’Arrigo & Tessaro, 2012).
Expansion of Genetic Code in E. Coli : 3-(1-Naphthyl)-D-alanine has been incorporated into proteins in Escherichia coli, demonstrating the potential expansion of the genetic code to include amino acids beyond the common 20 (Wang, Brock & Schultz, 2002).
High Specific Activity Labeling in Peptide Synthesis : It has been used in the synthesis of high specific activity specifically labeled tritiated peptides (Parnes & Shelton, 1984).
Cyclometalation in Complex Synthesis : The compound has been involved in the cyclometalation of complexes containing primary arylalkylamines of biological and pharmaceutical significance (Vicente et al., 2009).
Computational Chemical Studies : It has been studied in computational chemical research, particularly for chiral stationary phase models (Topiol & Sabio, 1989).
Microbiological Activity Studies : Its derivatives have been synthesized and studied for their growth inhibition effects on various microorganisms (McCord et al., 1976).
Chemo-Enzymatic Synthesis : It has been synthesized using hyper-thermostable aminotransferase from Thermococcus profundus, demonstrating its application in enzyme-based synthesis processes (Hanzawa et al., 2001).
Catalysis in Organic Synthesis : 3-(1-Naphthyl)-D-alanine has been used as a catalyst in various organic synthesis reactions, such as enantioselective synthesis of alpha-alkyl-alanines (Jew et al., 2003).
Catalytic Enantioselective Reactions : It has been employed as a catalyst in enantioselective 1,3-dipolar cycloaddition reactions (Sakakura et al., 2010).
Safety And Hazards
Future Directions
Future research could focus on the synthesis, characterization, and application of “3-(1-Naphthyl)-D-alanine” and similar compounds. For instance, one study suggested that 1-(1-naphthyl)-3,5-bis(2-naphthyl)benzene, which has a low melting point and glass transition temperature, could be a candidate for future studies of molecular dynamics of glassy materials .
properties
IUPAC Name |
(2R)-2-amino-3-naphthalen-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAYGJCPXRNBL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyl)-D-alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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